3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated pyridine ring attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of a hydroxypropanoic acid group. One common method involves the reaction of 5-bromopyridine with an appropriate hydroxypropanoic acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid include other brominated pyridine derivatives and hydroxypropanoic acid analogs. Examples include 5-bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid and 4-(5-bromopyridin-2-yl)amino-4-oxobutanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a brominated pyridine ring and a hydroxypropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H8BrNO3/c9-5-1-2-6(10-4-5)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13) |
InChI Key |
YLPJQVVHZGCMMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)O)O |
Origin of Product |
United States |
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